Methyl 6-chloro-3-methylpicolinate
Overview
Description
Methyl 6-chloro-3-methylpicolinate is a chemical compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol . It is a white to yellow or pale-red solid . The IUPAC name for this compound is methyl 6-chloro-3-methyl-2-pyridinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8ClNO2/c1-5-3-4-6(9)10-7(5)8(11)12-2/h3-4H,1-2H3 . The canonical SMILES structure is CC1=C(N=C(C=C1)Cl)C(=O)OC .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 185.61 g/mol . It has a topological polar surface area of 39.2 Ų . The compound has a complexity of 174 . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 2 rotatable bonds .
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Pyrrolopyrimidines
Methyl 6-chloro-3-methylpicolinate is involved in the efficient synthesis of pyrrolo[2,3-d]pyrimidines, a process catalyzed by Copper/6-methylpicolinic acid. This method allows the introduction of various functional groups, contributing to the versatility of these compounds (Jiang, Sun, Jiang, & Ma, 2015).
Chlorination Studies
Studies on the chlorination of α, α′-aminopicoline, which is structurally related to this compound, provide insights into the formation of chloro-substituted derivatives of pyridine (Moshchitskii, Sologub, & Ivashchenko, 1968).
Complex Formation and Structural Studies
Rhodium Complexes
this compound forms complexes with rhodium(III), useful in aqueous solution studies. These complexes are characterized by single-crystal X-ray diffraction, providing insight into their molecular structure and potential applications (Dömötör et al., 2017).
Cobalt Complexes
Studies on cobalt complexes with 6-methylpicolinic acid highlight their structural, spectroscopic, and thermal characterization. Such research is crucial in understanding the coordination chemistry and potential applications of these complexes (Kukovec et al., 2009).
Lanthanum Complexes
this compound is used in synthesizing dinuclear complexes with lanthanum(III), analyzed through elemental analysis, thermogravimetric analysis, and IR spectra. These complexes have diverse coordination modes, valuable in the field of coordination chemistry (Yan et al., 1995).
Biological Interactions and Applications
- Interaction with Red Blood Cells: The interaction of this compound with hemoglobin and red blood cells has been studied for potential anti-diabetic applications. These studies use spectroscopic and computational techniques to understand the uptake and transformation of these compounds in biological systems (Sanna, Serra, Micera, & Garribba, 2014).
Photochemistry and Spectroscopy
- Photodehalogenation Studies: The photochemistry of derivatives like 6-chloropicolinic acids, related to this compound, reveals insights into heterolytic and homolytic photodehalogenation processes. Such studies are important in understanding the photochemical behavior of these compounds (Rollet, Richard, & Pilichowski, 2006).
Properties
IUPAC Name |
methyl 6-chloro-3-methylpyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-4-6(9)10-7(5)8(11)12-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPSWOKQWBNRDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670488 | |
Record name | Methyl 6-chloro-3-methylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878207-92-2 | |
Record name | 2-Pyridinecarboxylic acid, 6-chloro-3-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=878207-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-chloro-3-methylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 6-chloro-3-methylpyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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